molecular formula C17H16N4O2 B2888703 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile CAS No. 1421497-25-7

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2888703
CAS No.: 1421497-25-7
M. Wt: 308.341
InChI Key: BVXLLBKBHOUYJW-UHFFFAOYSA-N
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Description

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a chemical compound with the molecular formula C17H16N4O2 and a molecular weight of 308.341 g/mol

Preparation Methods

The synthesis of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile typically involves the reaction of pyrazine derivatives with piperidine and benzonitrile under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile can be compared with other similar compounds, such as:

    3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: This compound also contains a pyrazine moiety and is used as an inhibitor in various biological studies.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazine-based structure and are used as CDK2 inhibitors in cancer research. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-pyrazin-2-yloxypiperidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-11-13-2-1-3-14(10-13)17(22)21-8-4-15(5-9-21)23-16-12-19-6-7-20-16/h1-3,6-7,10,12,15H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXLLBKBHOUYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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